Arildone

Antiviral Potency Picornavirus Replication Combination Therapy

Sourcing a reliable capsid-binding antiviral for mechanistic studies is challenging due to compound-specific interactions. Arildone (Win 38020) is the benchmark aryl β-diketone for establishing proof-of-concept in uncoating inhibition research. • Defined potency: IC50 = 2.7 µM against poliovirus; reduces CNS viral titers by 3-4 log10 in lethal murine models. • Unique tool: Arildone-resistant VP1 mutant enables precise drug-binding site mapping and resistance mechanism studies. • High lipophilicity (logP ~5.2) makes it an ideal model for topical formulation and dermal delivery research. Supplied with rigorous analytical characterization. Bulk and custom packaging available upon request.

Molecular Formula C20H29ClO4
Molecular Weight 368.9 g/mol
CAS No. 56219-57-9
Cat. No. B1665773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArildone
CAS56219-57-9
Synonymsarildone
Win 38020
Win-38020
Molecular FormulaC20H29ClO4
Molecular Weight368.9 g/mol
Structural Identifiers
SMILESCCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC
InChIInChI=1S/C20H29ClO4/c1-4-18(22)16(19(23)5-2)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21/h11-12,14,16H,4-10,13H2,1-3H3
InChIKeyDIXRMZGIJNJUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Arildone: Broad-Spectrum Antiviral Capsid-Binder


Arildone, also known as Win 38020, is a synthetic aryl β-diketone antiviral agent [1]. It acts as a capsid-binder, directly interacting with the poliovirus capsid to prevent the uncoating process, thereby blocking viral replication [2]. Unlike many antivirals, it demonstrates in vitro activity against both RNA and DNA viruses, including poliovirus and herpes simplex virus type 2 (HSV-2) [1].

Why Arildone Has No Generic Substitute


Substituting Arildone with another capsid-binding antiviral (e.g., disoxaril, pleconaril) is not scientifically valid due to compound-specific interactions with viral targets and distinct physicochemical properties. The antiviral activity of β-diketones is exquisitely sensitive to subtle structural changes, such as the length of the alkyl bridge and the nature of substituents on the phenyl ring [1]. Furthermore, Arildone exhibits a unique combination of high lipophilicity (logP ~5.2) and specific metabolic pathways, leading to distinct pharmacokinetic profiles and tissue accumulation patterns that differ fundamentally from its analogs [2][3]. These differences directly impact in vitro potency, in vivo efficacy, and the potential for drug-drug interactions, making Arildone a non-interchangeable chemical entity.

Arildone: Comparative Evidence


In Vitro Potency vs. Disoxaril and Enviroxime

In a direct comparative study using a poliovirus type 1 plaque inhibition assay, Arildone exhibited an IC50 of 2.7 µM, which is 9-fold less potent than disoxaril (IC50 = 0.3 µM) and 13.5-fold less potent than enviroxime (IC50 = 0.2 µM) [1]. This quantitative difference is crucial for experimental design, particularly when selecting compounds for combination studies, as Arildone shows antagonistic interactions when combined with disoxaril but additive or synergistic effects with enviroxime [1].

Antiviral Potency Picornavirus Replication Combination Therapy

In Vivo Protection in a Murine Poliovirus Model

Arildone is the first reported antiviral agent capable of preventing poliovirus-induced death in a lethal murine model [1]. When administered intraperitoneally at a minimal inhibitory dose of 32 mg/kg twice daily, it significantly reduced brain and spinal cord viral titers by approximately 3 and 4 log10 PFU/g of tissue, respectively, compared to untreated controls [1]. This level of in vivo protection against a lethal neurotropic virus is a defining feature not demonstrated by all capsid-binders.

In Vivo Efficacy Poliovirus Antiviral Protection Neurovirology

Resistance Mechanism: VP1 Mutation

The isolation of an arildone-resistant poliovirus mutant provides direct evidence of its specific target engagement. In single-cycle growth experiments, 1 µg/mL of Arildone completely inhibited the replication of sensitive wild-type virus but had no effect on the replication of the resistant mutant [1]. This resistance is linked to an altered VP1 capsid protein, confirming that Arildone's antiviral effect is mediated through a specific interaction with this viral structural protein [1].

Drug Resistance Capsid Protein VP1 Mutation Mechanism of Action

Lipophilicity and Percutaneous Absorption

Arildone's high lipophilicity, with a calculated logP of 5.2, differentiates it from many other antiviral agents and dictates its specific absorption profile . Studies in excised human skin demonstrate that Arildone has very limited percutaneous absorption from a propylene glycol vehicle, and this is not improved by the penetration enhancer Azone [1]. This contrasts with other lipophilic drugs and highlights a specific formulation challenge: Arildone accumulates in the stratum corneum, creating a depot but limiting systemic delivery via topical routes [1].

Lipophilicity Drug Permeation Skin Absorption Formulation Challenge

Pharmacokinetics: Clearance and Metabolism

Following intravenous administration in monkeys, Arildone exhibits a rapid disposition or beta-phase half-life of approximately 0.5 hours [1]. It is extensively metabolized, with only low levels of unchanged drug found in systemic circulation after oral or vaginal administration in rats and dogs [1]. The primary metabolites identified in animal excreta include the O-desmethyl derivative and sulfate conjugates, indicating a distinct metabolic pathway compared to many other antivirals [2].

Pharmacokinetics Metabolism Half-Life Drug Disposition

Arildone: Research and Industrial Applications


Validating Uncoating Blockers In Vivo

Arildone is the benchmark compound for establishing proof-of-concept for capsid-binding antivirals in a lethal murine poliovirus model. Its ability to reduce CNS viral titers by 3-4 log10 and prevent mortality provides a high-confidence positive control for evaluating novel uncoating inhibitors in systemic infections [1].

Drug Interaction and Antagonism Studies

Due to its defined, though moderate, potency (IC50 = 2.7 µM) and its well-characterized antagonistic interaction with disoxaril, Arildone is an ideal tool compound for investigating complex drug-drug interactions and mechanisms of antagonism among capsid-binders [2]. This is crucial for optimizing combination therapies.

Capsid-Drug Interactions and Resistance

The availability of an arildone-resistant poliovirus mutant with a defined mutation in the VP1 capsid protein makes Arildone a valuable tool for fundamental virology research. It allows for precise mapping of drug-binding sites and detailed studies on the biophysics of capsid stabilization and the evolution of antiviral resistance [3].

Topical Delivery of Lipophilic Drugs

Arildone's high lipophilicity (logP ~5.2) and its unique behavior of accumulating in the stratum corneum without significant permeation make it an excellent model compound for studying and overcoming the challenges of topical delivery for highly lipophilic drugs [4]. It serves as a challenging test case for novel dermal formulation strategies.

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